molecular formula C13H14N6O2 B14377686 4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)- CAS No. 90127-04-1

4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-

Cat. No.: B14377686
CAS No.: 90127-04-1
M. Wt: 286.29 g/mol
InChI Key: MEBDZFROQNZEIM-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)- is a complex organic compound with a unique structure that includes a pyrimidinone core, an amino group, and a phenylazo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)- has several scientific research applications:

Mechanism of Action

The mechanism by which 4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

90127-04-1

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

2-amino-4-(2-oxopropylamino)-5-phenyldiazenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N6O2/c1-8(20)7-15-11-10(12(21)17-13(14)16-11)19-18-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,14,15,16,17,21)

InChI Key

MEBDZFROQNZEIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=C(C(=O)NC(=N1)N)N=NC2=CC=CC=C2

Origin of Product

United States

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